molecular formula C15H22N2O2 B2428732 tert-butyl 3-(2-aminoethyl)-2,3-dihydro-1H-indole-1-carboxylate CAS No. 2044713-35-9

tert-butyl 3-(2-aminoethyl)-2,3-dihydro-1H-indole-1-carboxylate

Cat. No.: B2428732
CAS No.: 2044713-35-9
M. Wt: 262.353
InChI Key: GVZGXAMWDFMOAO-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-aminoethyl)-2,3-dihydro-1H-indole-1-carboxylate (CAS 2044713-35-9) is a protected amine derivative of 2,3-dihydro-1H-indole, a key scaffold in medicinal chemistry. The compound features a molecular formula of C15H22N2O2 and a molecular weight of 262.35 . Its structure includes a tert-butoxycarbonyl (Boc) group, which serves as a protecting agent for the secondary amine, enhancing the molecule's stability and making it a versatile synthetic intermediate for constructing more complex chemical entities . Researchers value this compound for its potential application in drug discovery, particularly as a building block for the synthesis of indole-2-carboxamide-based compounds . This scaffold is of significant interest in the development of allosteric modulators for cannabinoid receptor 1 (CB1R), which are being investigated for their potential to treat various disorders without the side-effect profiles associated with orthosteric ligands . The primary amine side chain at the 3-position allows for further functionalization, enabling its incorporation into larger molecular architectures or its conversion into other pharmacologically active groups. For laboratory handling, it is recommended that this product be stored in a cool, dark place under an inert atmosphere . This product is intended for research and laboratory use only. It is not approved for use in humans or animals, nor as a diagnostic or therapeutic agent.

Properties

IUPAC Name

tert-butyl 3-(2-aminoethyl)-2,3-dihydroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-11(8-9-16)12-6-4-5-7-13(12)17/h4-7,11H,8-10,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZGXAMWDFMOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044713-35-9
Record name tert-butyl 3-(2-aminoethyl)-2,3-dihydro-1H-indole-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-aminoethyl)-2,3-dihydro-1H-indole-1-carboxylate typically involves the protection of the amino group using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The indole ring can be constructed through various methods, including Fischer indole synthesis or transition-metal-catalyzed cross-coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-3-carboxylic acid derivatives, while reduction can produce dihydroindole compounds .

Scientific Research Applications

Biological Activities

This compound belongs to the indole derivative class, which is known for a range of biological activities. The following table summarizes its key activities:

Biological Activity Description
Antiviral Exhibits inhibitory effects against various viral pathogens.
Anticancer Demonstrates potential in inhibiting cancer cell proliferation.
Anti-inflammatory Reduces inflammation in various biological models.
Antimicrobial Effective against a range of bacterial and fungal strains.
Antidiabetic Shows promise in regulating blood glucose levels.
Antimalarial Potentially inhibits malaria parasite growth.

Anticancer Research

In recent studies, indole derivatives have been explored for their anticancer properties. For instance, research has indicated that compounds similar to tert-butyl 3-(2-aminoethyl)-2,3-dihydro-1H-indole-1-carboxylate can induce apoptosis in cancer cells through mechanisms involving the modulation of gene expression and inhibition of cell cycle progression .

Antiviral Studies

The compound has shown promise in antiviral applications, particularly against RNA viruses. Its structure allows it to interact with viral proteins, potentially disrupting their function and preventing viral replication .

Anti-inflammatory Effects

Studies have demonstrated that this compound can reduce pro-inflammatory cytokine production in vitro, suggesting its potential use in treating inflammatory diseases .

Case Studies

Several case studies highlight the applications of this compound:

  • Cancer Cell Line Studies : A study evaluated the effects of this compound on human breast cancer cell lines, revealing significant reductions in cell viability at specific concentrations .
  • Viral Inhibition Assays : In vitro assays demonstrated that this compound could inhibit viral replication by interfering with the viral life cycle .
  • Inflammation Models : Animal models treated with this compound showed decreased levels of inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-aminoethyl)-2,3-dihydro-1H-indole-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The indole ring can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amine to participate in further reactions .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-(2-aminoethyl)-2,3-dihydro-1H-indole-1-carboxylate is unique due to the presence of the indole ring, which imparts distinct biological activities and chemical reactivity compared to other carbamates .

This compound’s versatility in synthetic chemistry and its potential in various scientific research applications make it a valuable molecule in both academic and industrial settings.

Biological Activity

tert-butyl 3-(2-aminoethyl)-2,3-dihydro-1H-indole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C15H20N2O2C_{15}H_{20}N_{2}O_{2} and a molecular weight of 260.33 g/mol. Its structure features an indole core substituted with a tert-butyl group and an aminoethyl chain, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₂₀N₂O₂
Molecular Weight260.33 g/mol
Physical StatePale-yellow to yellow-brown sticky oil
Purity98%

Research indicates that compounds similar to this compound may modulate key metabolic pathways. Specifically, they have been studied for their roles in inhibiting acetyl-CoA carboxylases (ACC), which are crucial in fatty acid metabolism. Inhibition of ACC can lead to reduced fatty acid synthesis and increased fatty acid oxidation, which is beneficial in managing metabolic disorders such as obesity and diabetes .

Pharmacological Effects

  • Fatty Acid Metabolism : The compound has shown potential in modulating long-chain fatty acid biosynthesis and mitochondrial fatty acid oxidation. This is particularly relevant in the context of metabolic syndrome, where altered lipid metabolism plays a significant role .
  • Neuroprotective Effects : Some studies suggest that indole derivatives may exhibit neuroprotective properties by interacting with glutamate receptors, which are pivotal in neuronal signaling and excitotoxicity .
  • Antioxidant Activity : The presence of the indole moiety is often associated with antioxidant properties, which can help mitigate oxidative stress in various biological systems .

Study on ACC Inhibition

In a study focused on small molecule inhibitors of ACC, compounds structurally related to this compound demonstrated significant inhibition of both ACC1 and ACC2 isoforms. The most potent inhibitors showed IC₅₀ values around 50 nM, leading to decreased hepatic malonyl-CoA levels and improved metabolic profiles in obese Zucker rats .

Neuroprotective Mechanisms

Another research highlighted the interaction of indole derivatives with glutamate receptors. The findings indicated that these compounds could potentially reduce neuronal damage caused by excitotoxicity, suggesting a therapeutic avenue for neurodegenerative diseases .

Q & A

Q. What are the established synthetic routes for tert-butyl 3-(2-aminoethyl)-2,3-dihydro-1H-indole-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling tert-butyl-protected intermediates with aminoethyl groups under mild conditions. For example, tert-butyl esters can be synthesized via reactions in dichloromethane with catalysts like DMAP and triethylamine at 0–20°C to minimize side reactions . Optimization includes adjusting stoichiometry, solvent polarity, and temperature to enhance yield and purity. Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection requires high-quality crystals grown via slow evaporation. The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks . For challenging cases (e.g., twinning), SHELXD and SHELXE enable automated structure solution .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Key precautions include:
  • Using PPE (gloves, goggles) to avoid skin/eye contact (P210, P285) .
  • Storing in airtight containers away from moisture and ignition sources (P401–P422) .
  • Neutralizing waste with inert adsorbents before disposal (P501) .

Advanced Research Questions

Q. How can coupling efficiency be improved in peptide nucleic acid (PNA) synthesis using tert-butyl-protected intermediates?

  • Methodological Answer : The Fmoc-C2-glycine-tert-butyl ester derivative is a key precursor. Coupling efficiency depends on activating agents (e.g., Reppe anhydride) and protecting group stability. Pre-activation of carboxyl groups with HOBt/DIC in DMF enhances reaction rates, while minimizing steric hindrance from the tert-butyl group . Monitoring by LC-MS ensures minimal epimerization.

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from conformational flexibility or impurities. Strategies include:
  • Variable-temperature NMR to identify dynamic effects .
  • High-resolution mass spectrometry (HRMS) to confirm molecular formulas.
  • Computational modeling (DFT) to predict coupling constants and compare with experimental data .

Q. How can researchers address low yields in multi-step syntheses involving this compound?

  • Methodological Answer : Troubleshooting steps:
  • Byproduct analysis : Use LC-MS or GC-MS to identify competing pathways (e.g., over-alkylation).
  • Intermediate stabilization : Protect reactive amines with Boc groups during coupling steps .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. What analytical techniques are most effective for characterizing this compound in complex mixtures?

  • Methodological Answer :
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) separates closely related indole derivatives .
  • Spectroscopy : 2D NMR (COSY, HSQC) clarifies proton-carbon correlations in congested regions .
  • X-ray crystallography : Resolves stereochemical ambiguities in dihydroindole scaffolds .

Data Contradiction and Validation

Q. How should researchers validate the purity of this compound when commercial sources report conflicting data?

  • Methodological Answer : Independent validation is critical:
  • Elemental analysis : Confirms C, H, N content within 0.4% of theoretical values.
  • HPLC-MS : Detects trace impurities (e.g., deprotected amines or residual solvents) .
  • Cross-lab reproducibility : Replicate synthesis and characterization in ≥2 independent labs .

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